Cas no 1979-49-3 (1-(3-FLUOROPHENYL)-2-NITROETHENE)

1-(3-Fluorophenyl)-2-nitroethene is a fluorinated nitroalkene compound characterized by its reactive nitroethylene functional group attached to a 3-fluorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated heterocycles and pharmaceuticals. The presence of both fluorine and nitro groups enhances its reactivity in Michael additions, cycloadditions, and nucleophilic substitution reactions. Its stability under controlled conditions allows for precise functionalization in fine chemical applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring consistent performance in synthetic workflows.
1-(3-FLUOROPHENYL)-2-NITROETHENE structure
1979-49-3 structure
Product Name:1-(3-FLUOROPHENYL)-2-NITROETHENE
CAS No:1979-49-3
MF:C8H6FNO2
MW:167.137145519257
CID:891018
PubChem ID:5702506
Update Time:2025-10-29

1-(3-FLUOROPHENYL)-2-NITROETHENE Chemical and Physical Properties

Names and Identifiers

    • 1-(3-FLUOROPHENYL)-2-NITROETHENE
    • 1-(m-Fluorphenyl)-2-nitroethylen
    • 1-fluoro-3-(2-nitrovinyl)benzene
    • 2-Nitro-1-(3-fluor-phenyl)-ethylen
    • AC1L6X6S
    • AG-G-75579
    • Benzene,1-fluoro-3-(2-nitroethenyl)-
    • CTK5D2611
    • NCI60_002465
    • SureCN527535
    • 3'-FLUORO-B-NITROSTYRENE
    • EN300-725185
    • NOXNBNYWEWJUTM-SNAWJCMRSA-N
    • BDBM50504453
    • 1-fluoro-3-[(E)-2-nitrovinyl]benzene
    • (E)-1-Fluoro-3-(2-nitrovinyl)benzene
    • CCG-41614
    • ALBB-031223
    • EN300-55536
    • 1979-49-3
    • NSC295466
    • 1-Fluoro-3-((E)-2-nitro-vinyl)-benzene
    • AKOS017433591
    • SR-01000631675-1
    • MFCD00176732
    • AKOS010878561
    • SCHEMBL527534
    • 705-84-0
    • PD168618
    • BAA97949
    • C76251
    • CHEMBL1984399
    • 1-fluoro-3-[(1E)-2-nitroethenyl]benzene
    • NSC-295466
    • CS-0043813
    • 1-fluoro-3-[(E)-2-nitroethenyl]benzene
    • 1-fluoro-3-(2-nitroethenyl)benzene
    • DS-6099
    • Inchi: 1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
    • InChI Key: NOXNBNYWEWJUTM-SNAWJCMRSA-N
    • SMILES: FC1=CC=CC(/C=C/[N+](=O)[O-])=C1

Computed Properties

  • Exact Mass: 167.03825660g/mol
  • Monoisotopic Mass: 167.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.8Ų

1-(3-FLUOROPHENYL)-2-NITROETHENE Pricemore >>

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